Cas no 1951439-01-2 (6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride)
6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride
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- Inchi: 1S/C6H4IN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
- InChI Key: VYAULLWBPKMLLB-UHFFFAOYSA-N
- SMILES: IC1C=CC2=NC=CN2N=1.Cl
6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI43675-1g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 1g |
$157.00 | 2024-04-20 | |
| A2B Chem LLC | AI43675-5g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 5g |
$515.00 | 2024-04-20 | |
| A2B Chem LLC | AI43675-10g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 10g |
$894.00 | 2024-04-20 | |
| 1PlusChem | 1P00I3LN-1g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 1g |
$202.00 | 2024-06-17 | |
| 1PlusChem | 1P00I3LN-5g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 5g |
$646.00 | 2024-06-17 | |
| 1PlusChem | 1P00I3LN-10g |
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride |
1951439-01-2 | 98% | 10g |
$1109.00 | 2024-06-17 |
6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride
Introduction to 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride (CAS No. 1951439-01-2) and Its Emerging Applications in Chemical Biology
6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1951439-01-2, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the imidazo[1,2-b]pyridazine class, a scaffold known for its structural versatility and biological activity. The presence of an iodine substituent at the 6-position enhances its utility as a key intermediate in synthetic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. The hydrochloride salt form improves its solubility in aqueous media, making it more accessible for biochemical studies and pharmaceutical applications.
The imidazo[1,2-b]pyridazine core is a fused bicyclic system consisting of an imidazole ring connected to a pyridazine ring. This structural motif is frequently encountered in biologically active molecules, including antiviral, anticancer, and antimicrobial agents. The iodine atom at the 6-position serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures. In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride has emerged as a valuable building block in this context.
One of the most compelling aspects of 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride is its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The iodine substituent allows for efficient palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex drug candidates. These reactions enable the introduction of diverse functional groups at specific positions within the molecule, fine-tuning its pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride has been incorporated into several high-throughput screening campaigns aimed at identifying novel bioactive molecules. Its structural features make it an attractive candidate for designing ligands that interact with specific protein targets. For example, derivatives of this compound have shown promise in modulating transcription factors involved in inflammation and immune responses. Such findings underscore its potential as a lead compound or intermediate in the development of next-generation therapeutics.
The chemical synthesis of 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride involves multi-step procedures that require precise control over reaction conditions. The synthesis typically begins with the condensation of appropriate precursors to form the imidazo[1,2-b]pyridazine core. Subsequent iodination at the 6-position is achieved using standard electrophilic aromatic substitution methods or metal-catalyzed iodination techniques. The final step involves salt formation with hydrochloric acid to enhance solubility and stability.
In terms of biological activity, 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride has been investigated for its potential effects on cellular pathways relevant to human health and disease. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. The compound’s ability to undergo selective functionalization makes it a valuable tool for chemists exploring new drug scaffolds.
The growing interest in 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride is reflected in the increasing number of publications discussing its applications. Researchers are leveraging its unique structural features to develop innovative synthetic strategies and explore new biological targets. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and development.
Future directions for research on 6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride may include exploring its derivatives for improved pharmacokinetic properties and enhanced bioactivity. Additionally, computational methods such as molecular modeling can be employed to predict how modifications to this scaffold might affect its interaction with biological targets. Such interdisciplinary approaches are essential for maximizing the therapeutic potential of this promising compound.
In conclusion,6-Iodo-iMidazo[1,2-b]pyridazine hydrochloride (CAS No. 1951439-01-2) represents a significant advancement in chemical biology and drug discovery. Its versatile structure and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research progresses,this compound is poised to contribute to the development of novel therapeutic agents that address unmet medical needs.
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